molecular formula C6H9ClN2OS B1379873 2-(Azetidin-3-yloxy)thiazole hydrochloride CAS No. 2034157-45-2

2-(Azetidin-3-yloxy)thiazole hydrochloride

Cat. No.: B1379873
CAS No.: 2034157-45-2
M. Wt: 192.67 g/mol
InChI Key: XLLIFVALNDQWLJ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)thiazole hydrochloride ( 2034157-45-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and life sciences research . This compound features a molecular formula of C6H9ClN2OS and a molecular weight of 192.67 . It is supplied with a typical purity of 98% and should be stored at 2-8°C to maintain stability . As a key synthetic intermediate, its structure combines an azetidine ring, a prominent motif in drug discovery, with a thiazole heterocycle. The thiazole scaffold is widely recognized for its diverse biological activities and is a common feature in compounds investigated for their antimicrobial and anti-inflammatory properties . The presence of these privileged structures makes this chemical a valuable scaffold for the synthesis of novel compounds for pharmaceutical R&D and other chemical biology applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-2-10-6(8-1)9-5-3-7-4-5;/h1-2,5,7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIFVALNDQWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Nucleophilic Substitution

Method Overview:
This approach involves the nucleophilic substitution of a suitable precursor with azetidin-3-yloxide intermediates, followed by quaternization to form the hydrochloride salt.

Reaction Scheme:

A suitable thiazole precursor + azetidin-3-yloxy intermediate → 2-(Azetidin-3-yloxy)thiazole derivative → Hydrochloride salt

Key Reagents & Conditions:

Notes:
This method is efficient for synthesizing the core compound, which can then be converted into the hydrochloride salt through acidification with hydrochloric acid.

Sulfonamide Coupling Strategy

Method Overview:
A prevalent method involves coupling sulfonyl chlorides with amines derived from azetidin-3-yloxy precursors, followed by salt formation.

Reaction Pathway & Data Table:

Step Reagents Conditions Yield (%) Remarks
1 Sulfonyl chloride + amine Triethylamine, THF, room temperature 70-90 Formation of sulfonamide intermediate
2 Intermediate + thiazole precursor Reflux, inert atmosphere 60-80 Coupling to form the heterocyclic compound
3 Acidification with HCl Room temperature - Formation of hydrochloride salt

Research Findings:
This method was detailed in recent patents and publications, emphasizing the versatility of sulfonamide chemistry for heterocycle functionalization, with yields typically ranging from 16% to 91% depending on substituents and reaction conditions.

Multi-Step Synthesis Involving Azetidine Derivatives

Method Overview:
This approach employs benzyl-azabicyclooctanol derivatives, which are initially reacted with chloropyrazine, followed by deprotection and sulfonylation to generate the target compound.

Reaction Sequence:

Benzyl-azabicyclooctanol → Chloropyrazine intermediate → Debenzylation → Sulfonyl chloride coupling → Hydrochloride salt formation

Key Data:

Step Reagents Conditions Yield (%) Notes
A Chloropyrazine Reaction with benzyl-azabicyclooctanol Moderate Intermediate formation
B Ammonium formate + Pd/C Debenzylation 30-50 Removes benzyl protecting group
C Sulfonyl chloride Coupling reaction 30-78 Final heterocycle formation

Research Insights:
This method allows for stereoisomer control and functional group diversity, as demonstrated in recent synthetic reports.

Cyclization and Functionalization of Azetidine and Thiazole Precursors

Method Overview:
This involves cyclization reactions of azetidine derivatives with thiazole precursors under basic or acidic conditions, followed by salt formation.

Reaction Conditions & Data:

Step Reagents Conditions Yield (%) Notes
1 Azetidine derivatives + thiazole precursors Reflux, solvent (e.g., DCM) 41-85 Cyclization step
2 Acidification with HCl Room temperature - Formation of hydrochloride salt

Research Findings:
This route is favored for its regioselectivity and ability to introduce various substituents on the heterocyclic core.

Summary of Key Data and Observations

Preparation Method Typical Yield (%) Advantages Limitations
Nucleophilic substitution 60-80 Straightforward, scalable Requires pre-formed intermediates
Sulfonamide coupling 16-91 Versatile, functional group tolerance Multi-step, reagent-sensitive
Cyclization of precursors 41-85 High regioselectivity Requires specific precursor synthesis
Multi-step azetidine derivation 30-78 Structural diversity Longer synthesis time

Chemical Reactions Analysis

2-(Azetidin-3-yloxy)thiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Azetidin-3-yloxy)thiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azetidine/Oxadiazole Moieties

2-[(Azetidin-3-yloxy)methyl]-5-(propan-2-yl)-1,3,4-oxadiazole Hydrochloride
  • Molecular Formula : C₁₃H₂₀BrN₃O₃ (MW: 346.23 g/mol)
  • Key Features: Replaces the thiazole core with an oxadiazole ring while retaining the azetidine-oxy group.
4-(3-Bromophenyl)piperidin-4-ol Hydrochloride
  • Molecular Formula: C₁₁H₁₅BrClNO (MW: 292.61 g/mol)
  • Key Features : Substitutes the azetidine ring with a piperidine (6-membered nitrogen ring) and introduces a bromophenyl group. Piperidine derivatives are common in CNS-targeting drugs, suggesting divergent applications compared to the smaller azetidine-thiazole system .

Thiazole-Based Derivatives with Antifungal/Anticancer Activity

Thiazolyl Hydrazone Derivatives
  • Example : 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole
  • Activity : Exhibits anticandidal activity (MIC = 250 µg/mL against Candida utilis) and cytotoxic effects (IC₅₀ = 125 µg/mL against MCF-7 cells) .
  • However, the hydrazone side chain in the latter enhances π-π stacking and hydrogen bonding, critical for target binding .
Pioglitazone Hydrochloride
  • Structure : A thiazolidinedione derivative (C₁₉H₂₀ClN₃O₃S) used in diabetes treatment.
  • Comparison : The thiazolidinedione ring in pioglitazone confers PPARγ agonist activity, whereas the azetidine-thiazole scaffold in the target compound may target different pathways (e.g., kinase inhibition) .
Physical Properties
Compound Molecular Weight (g/mol) Solubility Key Functional Groups
2-(Azetidin-3-yloxy)thiazole HCl 229.13 Polar solvents Azetidine, thiazole, HCl salt
Thiazolyl hydrazone derivative ~400 (estimated) DMSO Hydrazone, fluorophenyl
2-[(Azetidin-3-yloxy)methyl]-oxadiazole HCl 346.23 Ethanol/water Oxadiazole, azetidine

Biological Activity

2-(Azetidin-3-yloxy)thiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to an azetidine moiety, which contributes to its unique biological properties. The hydrochloride form enhances solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in key metabolic pathways, potentially altering cellular metabolism and energy production.
  • Receptor Interaction : The compound may bind to receptors that modulate cell signaling pathways, affecting gene expression and protein synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, as summarized in the table below:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also shown promising anticancer activity in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of 0.126 µM, while exhibiting significantly less toxicity towards normal cells (MCF10A), indicating a favorable therapeutic index.

Case Studies

  • In Vivo Studies : In a murine model of breast cancer metastasis, treatment with this compound resulted in a significant reduction in metastatic nodules compared to control groups. This suggests its potential use in preventing cancer spread.
  • Toxicity Assessments : A subacute toxicity study indicated that at doses up to 40 mg/kg, the compound exhibited no significant adverse effects, supporting its safety profile for further development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. Modifications to the thiazole ring and azetidine moiety have been explored to enhance biological activity and reduce toxicity.

Key Findings:

  • Enhanced Activity : Structural modifications led to derivatives with improved antimicrobial and anticancer properties.
  • Mechanistic Insights : Molecular docking studies revealed potential binding sites on target enzymes and receptors, providing insights into the compound's mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Azetidin-3-yloxy)thiazole hydrochloride, and how are yields optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between azetidin-3-ol derivatives and halogenated thiazoles. Cyclization of intermediates under acidic conditions (e.g., trifluoroacetic acid) is critical for ring closure . Optimization includes:

  • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity.
  • Temperature : Reactions at 60–80°C balance yield and decomposition risks.
    • Data : Reported yields for analogous thiazole derivatives range from 65–85% under optimized conditions .

Q. How is this compound characterized for structural confirmation?

  • Techniques :

  • NMR : ¹H and ¹³C NMR identify azetidine and thiazole ring protons (δ 3.5–4.2 ppm for azetidine OCH₂; δ 7.0–8.5 ppm for thiazole protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 203.05) .
  • Elemental Analysis : Matches calculated C, H, N, S, and Cl content (±0.3% tolerance) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Protocol :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
  • Atmosphere : Argon or nitrogen gas minimizes oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Key Findings :

  • Steric Effects : The azetidine ring’s small size enhances nucleophilic attack on thiazole halides compared to bulkier amines.
  • Electronic Effects : Electron-withdrawing groups on the thiazole ring (e.g., Cl) increase electrophilicity at the reaction site.
  • Byproducts : Competing elimination pathways may form alkenes if base strength or temperature is excessive .

Q. How can researchers resolve contradictions in reported degradation pathways under acidic conditions?

  • Case Study : Evidence suggests that 2-(Azetidin-3-yloxy)thiazole derivatives degrade via azetidine ring opening at pH < 3, forming thiazole-thiol intermediates . However, conflicting reports attribute degradation to thiazole ring cleavage.
  • Resolution Strategy :

  • pH-Dependent Studies : Monitor degradation products via HPLC at pH 1–6.
  • Isotopic Labeling : Use ¹⁵N-labeled azetidine to trace fragmentation pathways .

Q. What strategies improve the compound’s solubility for in vitro pharmacological assays?

  • Approaches :

  • Co-solvents : DMSO (≤1% v/v) enhances aqueous solubility without cytotoxicity.
  • Salt Forms : Exchange hydrochloride for mesylate or tosylate salts increases polarity .
  • Micellar Systems : Use surfactants (e.g., Tween-80) for hydrophobic formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azetidin-3-yloxy)thiazole hydrochloride
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